REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4](=[O:7])[CH2:5]Cl.[C:13]([OH:16])(=[O:15])[CH3:14]>>[C:13]([O:16][CH2:5][C:4]([C:3]1[CH:8]=[CH:9][C:10]([CH3:12])=[CH:11][C:2]=1[CH3:1])=[O:7])(=[O:15])[CH3:14]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC1=C(C(CCl)=O)C=CC(=C1)C
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(=O)C1=C(C=C(C=C1)C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |